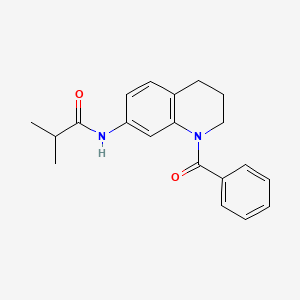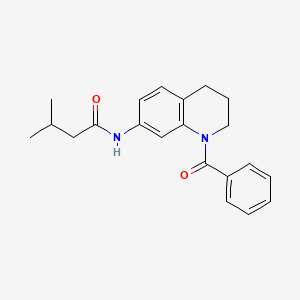
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide, also known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropionamide, is a novel synthetic compound with a wide range of potential applications in the scientific and medical fields. It has a variety of properties that make it an attractive target for research, including its ability to act as a potent inhibitor of certain enzymes and its low toxicity. The compound has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent. It has been found to be an effective inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to reduce the levels of dopamine in the brain.
Mécanisme D'action
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. The compound has also been found to act as a neuroprotective agent, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to have a variety of biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been found to reduce amyloid-beta levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is soluble in organic solvents. Additionally, the compound has a low toxicity, making it safe to use in laboratory experiments. However, the compound has some limitations for laboratory experiments. It is not very stable, and its potency can be diminished over time. Additionally, the compound has a low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has a wide range of potential applications in the scientific and medical fields. Further research into the compound could lead to the development of new methods for synthesizing the compound, as well as the discovery of new potential applications for the compound. Additionally, further research into the compound could lead to the discovery of new biochemical and physiological effects of the compound, as well as the development of new methods for utilizing the compound in laboratory experiments. Finally, further research into the compound could lead to the development of new methods for delivering the compound to the body, as well as the discovery of new potential side effects of the compound.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of pyridine. The reaction yields a white crystalline product that is soluble in organic solvents such as dichloromethane and ethyl acetate. Other methods for the synthesis of the compound include the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of an aqueous base, such as sodium hydroxide. The product is a white crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-10-15-9-6-12-22(18(15)13-17)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPPQDNLRLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)
![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)

![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6566354.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566360.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566362.png)
![methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566370.png)